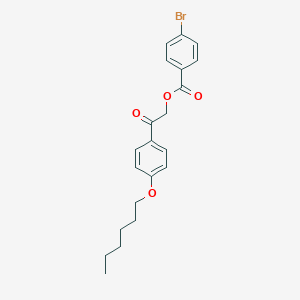
Tetrahydro-2-furanylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-furanylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, commonly known as THF-BM-PPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of THF-BM-PPQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways. THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity. Additionally, THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in the metabolism of the malaria parasite, which may contribute to its anti-malarial activity.
Biochemical and Physiological Effects:
THF-BM-PPQ has been shown to exhibit potent anti-cancer activity in preclinical studies, and it has also been investigated as a potential treatment for malaria due to its ability to inhibit the growth of the malaria parasite. Additionally, THF-BM-PPQ has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease. THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity. Additionally, THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in the metabolism of the malaria parasite, which may contribute to its anti-malarial activity.
Vorteile Und Einschränkungen Für Laborexperimente
THF-BM-PPQ has several advantages for lab experiments. It has been shown to exhibit potent anti-cancer and anti-malarial activity in preclinical studies, which makes it a promising candidate for further investigation. Additionally, THF-BM-PPQ has been shown to have neuroprotective effects, which makes it a potential treatment for Alzheimer's disease. However, THF-BM-PPQ has several limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which may limit its availability for research purposes. Additionally, the mechanism of action of THF-BM-PPQ is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for THF-BM-PPQ research. One direction is to further investigate its potential as a treatment for cancer. Preclinical studies have shown that THF-BM-PPQ exhibits potent anti-cancer activity, and further investigation is needed to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for malaria. THF-BM-PPQ has been shown to inhibit the growth of the malaria parasite, and further investigation is needed to determine its potential as an anti-malarial treatment. Additionally, further investigation is needed to determine the mechanism of action of THF-BM-PPQ, which may lead to the development of new therapeutic applications.
Synthesemethoden
THF-BM-PPQ is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in scientific literature, and it involves the use of several reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
THF-BM-PPQ has been the subject of extensive scientific research due to its potential therapeutic applications. It has been investigated as a potential treatment for various diseases, including cancer, malaria, and Alzheimer's disease. THF-BM-PPQ has been shown to exhibit potent anti-cancer activity in preclinical studies, and it has also been investigated as a potential treatment for malaria due to its ability to inhibit the growth of the malaria parasite. Additionally, THF-BM-PPQ has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Eigenschaften
Produktname |
Tetrahydro-2-furanylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Molekularformel |
C23H26BrNO5 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H26BrNO5/c1-13-20(23(27)30-12-15-5-4-10-29-15)21(16-11-14(24)8-9-19(16)28-2)22-17(25-13)6-3-7-18(22)26/h8-9,11,15,21,25H,3-7,10,12H2,1-2H3 |
InChI-Schlüssel |
LJEOYORKUIBZCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)OC)C(=O)OCC4CCCO4 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)OC)C(=O)OCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)


![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)

![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)

